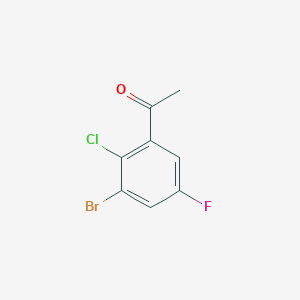

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone

Description

BenchChem offers high-quality 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5BrClFO |

|---|---|

Molecular Weight |

251.48 g/mol |

IUPAC Name |

1-(3-bromo-2-chloro-5-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 |

InChI Key |

WTAJDYDVUKYIHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive analytical and synthetic overview of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone, a polysubstituted aromatic ketone of significant interest to the pharmaceutical and materials science sectors. Given its apparent novelty, with no readily available Chemical Abstracts Service (CAS) number, this document synthesizes information from closely related analogs to propose a robust synthetic pathway and predict its physicochemical and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound and the broader class of halogenated acetophenones.

Introduction: The Significance of Halogenated Acetophenones

Halogenated acetophenone derivatives are a cornerstone in modern medicinal chemistry and organic synthesis. The incorporation of halogen atoms—fluorine, chlorine, and bromine—into the acetophenone framework dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced pharmacological potency and selectivity for a variety of biological targets.[1] Consequently, these compounds are pivotal intermediates in the synthesis of novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2]

This guide focuses on the specific, complex substitution pattern of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone. The unique arrangement of three different halogens on the phenyl ring presents both a synthetic challenge and an opportunity for fine-tuning molecular interactions.

Identification and Comparative Analysis

A thorough search of chemical databases does not yield a specific CAS number for 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone, suggesting its status as a novel or non-commercially available compound. However, a comparative analysis of its structural analogs provides valuable insights into its likely properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5 | C₈H₆BrFO | 217.04 | Colorless to pale yellow liquid |

| 1-(3-Bromo-5-fluorophenyl)ethanone | 105515-20-6 | C₈H₆BrFO | 217.04 | White to light yellow powder |

| 1-(3-Bromo-2,4-difluorophenyl)ethanone | Not specified | C₈H₅BrF₂O | 235.02 | Not specified |

| 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | Not specified | C₈H₅BrClFO | 251.48 | Not specified |

| 1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | C₈H₆BrClO | 233.49 | Solid |

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and established method for the synthesis of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone is the Friedel-Crafts acylation of a suitable precursor, 1-bromo-2-chloro-4-fluorobenzene.[3][4][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The directing effects of the existing halogen substituents are crucial for predicting the regioselectivity of the acylation. Halogens are ortho-, para-directing deactivators. In the proposed precursor, the positions ortho and para to the fluorine atom are already occupied or sterically hindered. The position between the bromine and chlorine atoms (position 6) is also highly sterically hindered. Therefore, the most likely position for acylation is C-5, which is ortho to the chlorine and para to the bromine, leading to the desired product.

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the suspension. Stir the mixture for 15 minutes.

-

Substrate Addition: Add a solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone.

Predicted Physicochemical and Spectroscopic Properties

The properties of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone can be predicted based on the data from its analogs and general spectroscopic principles.

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₅BrClFO | Based on chemical structure. |

| Molecular Weight | 267.48 g/mol | Calculated from the molecular formula. |

| Physical Form | Likely a low-melting solid or a viscous liquid. | Analogs with similar molecular weights are solids or liquids.[6][7] |

| Melting Point | Estimated 40-60 °C | Based on the melting points of similar halogenated acetophenones. |

| Boiling Point | >250 °C | Expected to be high due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, acetone); insoluble in water. | Typical for non-polar to moderately polar organic compounds. |

Spectroscopic Identification

A logical workflow for the characterization of the synthesized compound is essential for confirming its structure and purity.

Caption: A standard workflow for the purification and characterization of the target compound.

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl protons.

-

δ ~2.6 ppm (s, 3H): This singlet corresponds to the methyl protons of the acetyl group.

-

δ ~7.5-8.0 ppm (m, 2H): These signals will correspond to the two aromatic protons. The proton at C-6 will likely be a doublet coupled to the proton at C-4. The proton at C-4 will be a doublet of doublets, coupled to the C-6 proton and the fluorine atom at C-5.

The carbon NMR spectrum will be more complex due to the presence of multiple halogen substituents.

-

δ ~25-30 ppm: The methyl carbon of the acetyl group.

-

δ ~110-140 ppm: Aromatic carbons, with C-F and C-Cl bonds influencing their chemical shifts. The carbon attached to fluorine will show a large C-F coupling constant.

-

δ ~190-200 ppm: The carbonyl carbon.

The IR spectrum will be dominated by the strong carbonyl stretch.

-

~1690 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ketone.[8][9]

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~1550-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1000-1250 cm⁻¹: C-F stretching.

Mass spectrometry will be crucial for confirming the molecular weight and the presence of bromine and chlorine.

-

Molecular Ion (M⁺): A characteristic isotopic cluster for one bromine and one chlorine atom. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 3:4:1.[10][11][12]

-

Fragmentation: A prominent peak corresponding to the loss of the methyl group ([M-15]⁺) and the formation of the acylium ion ([M-CH₃]⁺) is expected.[13]

Potential Applications in Drug Discovery and Development

Polysubstituted halogenated acetophenones are valuable precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activity.[2][14] The presence of bromo, chloro, and fluoro substituents in 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone offers multiple avenues for further chemical modification through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the acetyl group.[15]

This compound could serve as a key building block for the development of:

-

Enzyme Inhibitors: The halogenated phenyl ring can engage in specific halogen bonding interactions with protein targets.

-

Novel Heterocycles: The acetyl group can be used to construct various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.

-

Probes for Chemical Biology: The unique substitution pattern can be exploited to develop selective probes for studying biological pathways.

Conclusion

While 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone appears to be a novel compound, its synthesis is achievable through well-established synthetic methodologies like Friedel-Crafts acylation. Its predicted physicochemical and spectroscopic properties, based on the analysis of its close analogs, provide a solid foundation for its identification and characterization. The multifaceted potential of this compound as a building block in medicinal chemistry underscores the importance of exploring new chemical entities with complex substitution patterns. This guide serves as a starting point for researchers interested in the synthesis and application of this and other polysubstituted halogenated acetophenones.

References

-

Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. National Center for Biotechnology Information. [Link]

-

¹H NMR spectra of 2-bromo-4'-chloroacetophenone. ResearchGate. [Link]

-

Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Preprints.org. [Link]

-

Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PubMed. [Link]

-

2-Bromo-4'-fluoroacetophenone. SpectraBase. [Link]

-

acetophenone (NMR Spectrum). University of Calgary. [Link]

-

Spectroscopic inversion of the mesomeric effect of the four halogens in ring-substituted acetophenone derivatives. R Discovery. [Link]

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

-

The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. ResearchGate. [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Science.gov. [Link]

-

Photocatalysed direct halogenation of acetophenone. ResearchGate. [Link]

-

Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. YouTube. [Link]

-

Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. Canadian Science Publishing. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]

-

Ir spectra of acetophenone? - Proprep. Proprep. [Link]

-

1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351. PubChem. [Link]

-

Synthesis of Polysubstituted Isoquinolines through Cross-Coupling Reactions with α-Alkoxytosylhydrazones. ACS Publications. [Link]

- Substituted acetophenones, preparations containing them and processes for their preparation.

-

The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Royal Society of Chemistry. [Link]

-

Organic Synthesis by use of acetyl group of acetophenones. Chemistry Journal of Moldova. [Link]

-

1-(3-Bromo-2,4-difluorophenyl)ethanone | C8H5BrF2O | CID 46835331. PubChem. [Link]

-

Mass spectrometry 1. Chemistry LibreTexts. [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... Pearson. [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. 1-(3-Bromo-5-fluorophenyl)ethan-1-one | 105515-20-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. cjm.ichem.md [cjm.ichem.md]

Synthesis and Characterization of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone: A Rational Design Framework

As drug development pipelines heavily pivot toward neuroinflammation and central nervous system (CNS) modulation, the demand for highly functionalized halogenated building blocks has surged. 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone (CAS: 2090978-28-0)[1] is a critical, multi-halogenated intermediate frequently utilized in the synthesis of heterocyclic monoacylglycerol lipase (MAGL) inhibitors, which hold immense therapeutic promise for neurodegenerative diseases[2].

This technical guide outlines a robust, scalable, and regiocontrolled synthetic pipeline for this compound, relying on the proven principles of the Weinreb-Nahm ketone synthesis[3].

Strategic Rationale: Why the Weinreb Amide Route?

The synthesis of highly specific aryl ketones can be notoriously difficult due to over-alkylation. If one were to treat an ester or an acyl chloride directly with methylmagnesium bromide, the initially formed tetrahedral intermediate would rapidly collapse into a highly electrophilic ketone, consuming a second equivalent of the Grignard reagent to yield an undesirable tertiary alcohol.

To bypass this, we leverage the[3][4]. By converting into an N,O-dimethylhydroxylamine (Weinreb amide), we dictate the fate of the intermediate. Upon addition of the Grignard reagent, the methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion, forming a highly stable, 5-membered cyclic chelate. This chelate prevents the expulsion of the leaving group under cryogenic conditions, entirely precluding double addition[3][5]. The intermediate collapses exclusively into the target acetophenone derivative upon an acidic aqueous quench[6].

Workflow for the Weinreb-Nahm synthesis of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone.

Experimental Protocols & Self-Validating Systems

As a best practice in application science, protocols should not just dictate actions, but must incorporate real-time, self-validating checkpoints to confirm reaction trajectory without relying solely on post-hoc LC-MS analysis.

Protocol A: Synthesis of the Weinreb Amide

-

Acid Activation : Suspend 3-Bromo-2-chloro-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl

, 1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).-

Self-Validation: The reaction is visually validated by the immediate evolution of SO

and HCl gases (effervescence) upon DMF addition. The heterogeneous suspension will clarify into a homogeneous yellow solution as the acyl chloride forms.

-

-

Amidation : Evaporate the volatiles in vacuo. Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by the slow, dropwise addition of triethylamine (Et

N, 2.5 eq).-

Self-Validation: The immediate formation of a dense white precipitate (triethylammonium chloride) acts as a visual indicator of successful amide coupling.

-

-

Tracking : Confirm completion via Thin Layer Chromatography (TLC). The strong UV-active acid starting material will shift to a distinctly lower

(~0.4 in 20% EtOAc/Hexanes).

Protocol B: Grignard Addition (Ketone Formation)

-

Cryogenic Setup : Transfer the isolated Weinreb amide to a flame-dried, nitrogen-purged Schlenk flask. Dissolve in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Addition : Introduce methylmagnesium bromide (MeMgBr, 3.0 M in Et

O, 1.2 eq) via a syringe pump at a rate of 0.5 mL/min.-

Self-Validation (Thermal & Colorimetric): A mild, controlled exotherm confirms active Grignard coupling. As the tetrahedral magnesium chelate generates, the solution transitions from clear to a slightly viscous pale yellow.

-

-

Quench : Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench dropwise with saturated aqueous ammonium chloride (NH

Cl).-

Self-Validation: The breakdown of the chelate is signaled by the vigorous effervescence and the dissolution of the magnesium salts into the aqueous phase, leaving a sharply partitioned biphasic system containing the final ketone in the organic layer.

-

Quantitative Physicochemical & Analytical Profiling

To ensure scientific integrity and rigorous validation of the synthesized building block, expected structural and analytical parameters are mapped out below. Because the phenyl ring is heavily substituted with distinct halogens (Br, Cl, F), NMR scalar couplings offer an unmistakable fingerprint for structural verification.

Core Properties

| Property | Value / Characteristic |

| IUPAC Name | 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone |

| CAS Number | 2090978-28-0 |

| Molecular Formula | C |

| Molecular Weight | 251.48 g/mol |

| Expected Overall Yield | 78 - 85% (Over 2 steps) |

Spectroscopic Diagnostics

| Analytical Technique | Diagnostic Target Signals | Causal Explanation |

| The methyl group (s, 3H) confirms acetyl incorporation. The aromatic protons appear as doublets of doublets (dd) due to meta-coupling with each other and J-coupling with the | ||

| The shift at 198.5 ppm is diagnostic for the newly formed aryl ketone C=O. The carbon bearing fluorine will show a large | ||

| MS (ESI+) | m/z ~250.9[M+H] | High-resolution mass spectrometry will yield a distinctly broad, diagnostic isotopic envelope of approximately 100:130:30 due to the combined naturally occurring isotopes of |

| ATR-FTIR | ~1695 cm | Tracks the functional group transformation. Validates the conversion of the Weinreb amide intermediate (~1660 cm |

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

- Kroll, C. et al. (2021). WO2021005034A1 - New heterocyclic compounds. World Intellectual Property Organization (WIPO)

-

Wikipedia Contributors. (2024). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. 1898158-31-0|1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 2. WO2021005034A1 - New heterocyclic compounds - Google Patents [patents.google.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

Unlocking the Therapeutic Potential of Substituted Acetophenones: A Technical Guide for Researchers

Abstract

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as a privileged scaffold in medicinal chemistry and drug discovery. Their inherent structural simplicity, coupled with the facility for diverse functionalization, has positioned them as critical starting materials and key pharmacophores in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the burgeoning research areas surrounding substituted acetophenones, with a focus on their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers, scientists, and drug development professionals in their quest to harness the full potential of this remarkable chemical class.

Introduction: The Enduring Relevance of the Acetophenone Scaffold

The acetophenone framework, consisting of a benzene ring attached to a methyl ketone group, represents a fundamental building block in organic chemistry.[1] Its true value in drug discovery, however, is realized upon the introduction of various substituents onto the aromatic ring and the acetyl group. These modifications dramatically influence the molecule's physicochemical properties, including its electronic and steric characteristics, thereby modulating its interaction with biological targets.[2]

Naturally occurring acetophenone derivatives, such as paeonol and apocynin, have long been recognized for their anti-inflammatory properties, offering a testament to the therapeutic promise embedded within this structural motif.[3][4] Inspired by nature, synthetic chemists have developed a vast arsenal of methodologies to create a diverse array of substituted acetophenones, unlocking a broad spectrum of pharmacological activities.[4][5] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[3][4][6] This guide will delve into these key research areas, providing the necessary technical details to facilitate further exploration and innovation.

Synthetic Strategies for Substituted Acetophenones

The ability to efficiently and selectively synthesize substituted acetophenones is paramount to exploring their therapeutic potential. A variety of synthetic routes have been established, ranging from classical methods to more modern, green chemistry approaches.

Friedel-Crafts Acylation: A Cornerstone of Acetophenone Synthesis

The Friedel-Crafts acylation remains a widely utilized and versatile method for the synthesis of substituted acetophenones.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7]

General Workflow for Friedel-Crafts Acylation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Geranyl derivative of phloroacetophenone induces cancer cell-specific apoptosis through Bax-mediated mitochondrial pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone: A Strategic Polyhalogenated Building Block in Advanced Organic Synthesis

Abstract: The design of complex Active Pharmaceutical Ingredients (APIs) increasingly relies on polyhalogenated building blocks that offer densely functionalized aromatic cores. 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone represents a masterclass scaffold in this regard. This technical guide outlines a robust, field-proven strategy for orthogonal, site-selective functionalization of this molecule. By systematically exploiting bond dissociation energy (BDE) gradients and steric microenvironments, researchers can transform this singular precursor into highly decorated, stereoelectronically tuned heterocycles.

Structural Anatomy & Reactivity Profiling

As a Senior Application Scientist, I approach polyhalogenated arenes not as uniform electrophiles, but as programmable cascades. The utility of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone lies in its four distinct reactivity nodes. Successful functionalization requires absolute chemoselectivity, driven by the causality of intrinsic bond thermodynamics and steric hindrance[1].

-

C3-Bromo (

): The thermodynamically weakest bond. It undergoes facile oxidative addition by Pd(0), making it the mandatory first point of cross-coupling (e.g., Suzuki-Miyaura). -

C2-Chloro (

): Highly sterically encumbered, wedged between the C1-acetyl group and the C3-bromo (or its downstream substituent). It requires aggressive, bulky phosphine ligands (like XPhos) to force oxidative addition after the C3-Br is consumed[2]. -

C1-Acetyl: An enolizable thermodynamic sink that can be selectively

-brominated to serve as a dinucleophile-acceptor for heterocycle assembly (e.g., Hantzsch thiazole synthesis)[3]. -

C5-Fluoro (

): Highly resistant to transition-metal insertion. It is typically retained as a metabolic block (bioisostere for hydrogen) to enhance API half-life, or activated late-stage via Nucleophilic Aromatic Substitution (S

Fig 1. Divergent orthogonal reactivity map of the polyhalogenated scaffold.

Quantitative Reaction Metrics & Profiling Data

Before initiating laboratory synthesis, it is critical to map the quantitative parameters that govern catalytic selectivity. Table 1 summarizes the thermodynamic and experimental benchmarks required to maintain the orthogonal fidelity of the scaffold.

Table 1: Physicochemical Profile and Catalytic Checkpoints

| Position | Functional Group | Estimated BDE | Preferred Catalyst / Reagent System | Target Transformation |

| C3 | -Br | ~81 kcal/mol | Pd(dppf)Cl | Suzuki-Miyaura (Ar-B(OH) |

| C2 | -Cl | ~96 kcal/mol | Pd | Buchwald-Hartwig Amination |

| C1 | -C(=O)CH | N/A | 1. Br | Hantzsch Thiazole Synthesis |

| C5 | -F | ~126 kcal/mol | Retained in structure | Lipophilicity modulation |

Strategic Sequential Workflow

The logic of polyhalogenated arene functionalization strictly dictates that transformations must proceed from the lowest BDE to the highest[1]. Deviating from this order (e.g., attempting C-Cl amination before C-Br arylation) will result in catalytic cross-reactivity and complex oligomeric mixtures.

Fig 2. Sequential experimental workflow integrating orthogonal cross-coupling.

Self-Validating Experimental Protocols

A robust chemical protocol must be a closed-loop system: it provides the "how", explains the "why" (causality), and integrates analytical checkpoints to mathematically prove the result.

Protocol A: Chemoselective Suzuki-Miyaura Arylation (C3-Br)

Objective: Selectively couple an aryl boronic acid at the C3 position without perturbing the adjacent C2-Cl bond.

Causality & Ligand Selection: We specifically select Pd(dppf)Cl

Step-by-Step Procedure:

-

Charge a Schlenk flask with 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl

(5 mol%). -

Add a degassed mixture of Toluene/Ethanol/Water (2:1:1) followed by Na

CO -

Heat at 75 °C for 4 hours under nitrogen.

Self-Validation Checkpoint (LC-MS): The Starting Material contains 1 Br and 1 Cl. Because

Br/Br is ~1:1 and Cl/ Cl is ~3:1, the starting material will exhibit a distinct isotopic cluster in a 3 : 4 : 1 ratio . Success is validated when the reaction mass shows the expected molecular weight shift, and the isotopic cluster collapses to a simple 3 : 1 ratio ( ), proving the bromine has been cleanly expelled while the chlorine remains entirely intact.

Protocol B: Buchwald-Hartwig Amination (C2-Cl)

Objective: Install a secondary/primary amine at the highly hindered C2 position.

Causality & Ligand Selection: The C2-Cl is sandwiched between the newly installed C3-aryl group and the C1-acetyl group. This extreme steric shielding demands XPhos . XPhos is a massive, electron-rich dialkylbiaryl phosphine. The bulky dicyclohexyl groups push electron density into the palladium center (forcing oxidative addition into the stubborn C-Cl bond), while its biaryl framework pre-organizes the intermediate to prevent deleterious

Step-by-Step Procedure:

-

In a glovebox, combine the C3-arylated intermediate (1.0 equiv), desired amine (1.2 equiv), Pd

(dba) -

Suspend in anhydrous 1,4-Dioxane.

-

Seal and heat at 100 °C for 12 hours.

Self-Validation Checkpoint (NMR & MS): Analyze via LC-MS. The 3:1 (

) chlorine isotopic signature must completely disappear, yielding a monoisotopic[M+H]peak. H-NMR will confirm the presence of the new amine protons and the retention of the sharp singlet for the C1-acetyl methyl group ( 2.6 ppm).

Protocol C: Hantzsch Thiazole Assembly (C1-Acetyl)

Objective: Convert the inert acetyl group into a pharmacologically active 2-aminothiazole vector.

Causality & Design: The acetyl group represents an enolizable nucleophile. By executing an

Step-by-Step Procedure:

-

-Bromination: Dissolve the intermediate in glacial acetic acid. Add Br

-

Cyclization: Dissolve the crude

-bromoketone in absolute ethanol. Add thiourea (1.2 equiv) and heat to reflux for 3 hours. -

Cool to room temperature and neutralize with saturated aqueous NaHCO

to precipitate the final API scaffold.

Self-Validation Checkpoint (UV & TLC): The formation of the extended conjugated thiazole system will result in a dramatic bathochromic shift. TLC under 254 nm UV light will show a highly fluorescent, strongly absorbing spot. HRMS will confirm the exact mass corresponding to the loss of H

O and HBr.

Conclusion

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is not merely a reagent; it is a meticulously engineered synthetic platform. By adhering to the thermodynamic principles of oxidative addition and rationally deploying sterically tuned phosphine ligands, drug discovery scientists can rapidly sequence orthogonal couplings. This transforms a simple commercial starting material into advanced, multi-dimensional API scaffolds with absolute atomic precision.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (2021) URL:[Link]

-

Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogenated Arenes ACS Catalysis (2021) URL:[Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity Asian Journal of Chemistry (2015) URL:[Link]

Sources

A Technical Guide to 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive literature review of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone and its structurally related analogs. While specific data for the title compound is limited in publicly accessible literature, this document extrapolates its probable synthetic routes, chemical characteristics, and potential applications based on established knowledge of analogous halogenated acetophenones. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical space of these versatile intermediates and their potential as building blocks for novel therapeutic agents.

Introduction: The Significance of Substituted Acetophenones in Medicinal Chemistry

Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental scaffolds in the landscape of medicinal chemistry.[1][2] These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][3] The introduction of halogen substituents, such as bromine, chlorine, and fluorine, onto the phenyl ring dramatically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5]

The specific substitution pattern of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone, featuring a trifunctionalized phenyl ring, presents a unique chemical entity with significant potential for creating diverse molecular architectures. The presence of three different halogens offers multiple sites for further chemical modification, making it an attractive starting material for combinatorial chemistry and the development of new chemical entities.[6]

The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.[4][7] Bromo and chloro substituents can also participate in various coupling reactions, further expanding the synthetic utility of these molecules. This guide will delve into the known chemistry of analogous compounds to build a comprehensive understanding of the title compound's potential.

Synthesis and Characterization

Proposed Synthetic Route

A logical synthetic approach would involve the Friedel-Crafts acylation of 1-bromo-2-chloro-4-fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts Acylation for the synthesis of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone.

Experimental Protocol (General):

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), add acetyl chloride dropwise with stirring.

-

Slowly add 1-bromo-2-chloro-4-fluorobenzene to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone.

Synthesis of Key Analogs

The synthesis of various analogs follows similar principles, primarily involving the bromination or chlorination of appropriately substituted acetophenones.

-

α-Bromination: A common method for synthesizing α-bromoacetophenones involves the reaction of the parent acetophenone with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[8][9] Ultrasound irradiation has been shown to enhance the rate and yield of such reactions.[8]

Caption: General scheme for the α-bromination of substituted acetophenones.

Experimental Protocol (α-Bromination with Oxone and NH₄Br): [10]

-

Dissolve the substituted acetophenone and ammonium bromide (NH₄Br) in methanol.

-

Add Oxone to the well-stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography.[10]

Characterization

The structural elucidation of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone and its analogs would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the presence of the aromatic and methyl protons and carbons, with coupling constants providing information about the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and isotopic distribution pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption for the carbonyl (C=O) group.

Chemical Properties and Reactivity

The reactivity of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone is dictated by the ketone functional group and the halogen substituents on the aromatic ring.

-

Ketone Group Modifications: The ketone moiety is susceptible to a variety of reactions, including:

-

Halogen Substituent Reactivity: The bromo and chloro atoms on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecules.

Review of Key Analogs and Their Properties

A review of commercially available or synthetically described analogs provides valuable insights into the chemical space surrounding the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5 | C₈H₆BrFO | 217.04 | A commercially available liquid, useful for introducing a 3-bromo-2-fluorophenyl moiety.[12][13] |

| 1-(3-Bromo-2-chlorophenyl)ethanone | 161957-62-6 | C₈H₆BrClO | 233.49 | A pale-yellow to yellow-brown liquid. |

| 1-(3-Bromo-5-fluorophenyl)ethanone | 105515-20-6 | C₈H₆BrFO | 217.04 | A solid at room temperature.[14][15] |

| 1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | C₈H₆BrClO | 233.49 | A known chemical intermediate.[16] |

| 1-(3-Bromo-2,4-difluorophenyl)ethanone | 1210824-63-7 | C₈H₅BrF₂O | 235.02 | A difluorinated analog.[17] |

| 2-Bromo-1-(2-chloro-5-fluorophenyl)ethanone | 76609-34-2 | C₈H₅BrClFO | 251.48 | An α-brominated isomer.[18] |

| 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | 1804382-39-5 | C₈H₄Br₂ClFO | 329.38 | A dibrominated analog.[19] |

| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6 | C₈H₅BrClFO | 251.48 | A solid with a melting point of 33-36 °C, used as a pharmaceutical intermediate.[20] |

| 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | Not specified | C₈H₅BrClFO | 251.48 | A positional isomer. |

Potential Applications in Drug Discovery and Development

Substituted acetophenones are versatile precursors in drug synthesis.[1][3] The unique halogenation pattern of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone and its analogs makes them valuable starting points for developing novel therapeutic agents.

As Scaffolds for Bioactive Molecules

The core structure can be elaborated to synthesize a variety of heterocyclic compounds with potential pharmacological activities. For instance, α-haloketones are precursors to furans, benzofurans, imidazoles, and thiophenes.[8]

Potential Therapeutic Areas

Based on the activities of related acetophenone derivatives, potential therapeutic applications for compounds derived from 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone include:

-

Anticancer Agents: Many heterocyclic compounds derived from acetophenones have demonstrated cytotoxic activity against various cancer cell lines.[3][21]

-

Antimicrobial Agents: Substituted acetophenones and their derivatives, such as chalcones, have shown promising antibacterial and antifungal properties.[3][21][22]

-

Anti-inflammatory Agents: Certain acetophenone derivatives exhibit anti-inflammatory properties.[3]

-

Kinase Inhibitors: The pyridine scaffold, which can be synthesized from acetophenone derivatives, is a cornerstone in the development of kinase inhibitors for cancer therapy.[6]

Caption: Logical flow from the core compound to potential therapeutic applications.

Conclusion and Future Perspectives

While 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone itself is not extensively documented, a comprehensive analysis of its structural analogs and the broader class of halogenated acetophenones reveals its significant potential as a versatile building block in medicinal chemistry. The strategic placement of three distinct halogens offers a rich platform for synthetic diversification, enabling the exploration of novel chemical space in the quest for new therapeutic agents. Future research should focus on the definitive synthesis and characterization of the title compound, followed by its systematic derivatization and biological evaluation. The insights provided in this guide, drawn from the existing literature on analogous compounds, offer a solid foundation for such endeavors. The continued exploration of this class of molecules is likely to yield novel compounds with significant therapeutic promise.

References

-

Tigchelaar, S., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. Available from: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of the Iranian Chemical Society. Available from: [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). RASĀYAN Journal of Chemistry, 18(2). Available from: [Link]

-

p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Available from: [Link]

-

Study.com. Acetophenone | Structure, Functional Group & Derivatives. Available from: [Link]

-

PubChem. 1-(3-Bromo-2,4-difluorophenyl)ethanone. Available from: [Link]

-

PubChem. 1-(3-Bromo-5-chlorophenyl)ethanone. Available from: [Link]

-

A Facile, Efficient, Environmentally Benign Protocol for Synthesis of α-Bromoacetophenones. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(4), 108-112. Available from: [Link]

-

A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2014). Oriental Journal of Chemistry, 30(4). Available from: [Link]

-

Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Pharmacia, 71. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. Available from: [Link]

-

ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry. Available from: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chimia, 61(5), 276-282. Available from: [Link]

-

AccelaChem. 2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone | 1261522-20-6. Available from: [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

-

MDPI. Feature Reviews in Medicinal Chemistry. (2025). Available from: [Link]

-

Taylor & Francis Online. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). Available from: [Link]

-

ChemBK. 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. rsc.org [rsc.org]

- 10. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 11. p-substituted acetophenone benzoylhydrazones: Topics by Science.gov [science.gov]

- 12. chemscene.com [chemscene.com]

- 13. 1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5 [sigmaaldrich.com]

- 14. jk-sci.com [jk-sci.com]

- 15. 1-(3-Bromo-5-fluorophenyl)ethanone | 105515-20-6 [sigmaaldrich.com]

- 16. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-(3-Bromo-2,4-difluorophenyl)ethanone | C8H5BrF2O | CID 46835331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. 1804382-39-5 Cas No. | 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone | Apollo [store.apolloscientific.co.uk]

- 20. chembk.com [chembk.com]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Biological Activity Screening of Novel Acetophenone Derivatives

Preamble: The Therapeutic Promise of the Acetophenone Scaffold

Acetophenone, the simplest aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature, found in numerous plant families and even fungi, where they contribute to the host's defense and signaling mechanisms.[1] This natural prevalence has inspired extensive synthetic exploration, revealing that modifications to the acetophenone core can unlock a vast spectrum of pharmacological activities.[2][3] From anticancer and antimicrobial to anti-inflammatory and antioxidant effects, the versatility of this chemical backbone makes it a fertile ground for the discovery of novel therapeutic agents.[1][2][4]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals engaged in the biological screening of novel acetophenone derivatives. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, establishing a self-validating system of protocols designed to efficiently identify and characterize promising lead compounds. Our approach is structured as a multi-tiered screening cascade, beginning with broad primary assays to identify biological activity and progressing to more focused secondary and mechanistic studies to elucidate the mode of action.

Section 1: The Strategic Screening Cascade

A successful screening campaign requires a logical, tiered approach to manage resources effectively and generate high-quality, decision-driving data. The goal is to cast a wide net initially and then systematically narrow the focus to the most promising candidates. Our proposed cascade prioritizes efficiency by using robust, high-throughput assays in the primary screen, followed by more complex, information-rich assays for secondary validation and mechanism of action (MoA) studies.

Caption: A multi-phase workflow for screening novel acetophenone derivatives.

Section 2: Primary Screening – Identifying Biological Activity

The objective of primary screening is to rapidly and cost-effectively assess a library of novel acetophenone derivatives for a wide range of potential biological activities. These assays are typically performed at a single, high concentration to identify "hits" that warrant further investigation.

Anticancer Activity: Cytotoxicity Screening

Many acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] A foundational assay to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6]

Principle of the MTT Assay: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of each acetophenone derivative in DMSO. Further dilute in culture medium to the desired final screening concentration (e.g., 50 µM). Replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO at the same concentration) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

Antimicrobial Activity: Growth Inhibition Screening

The acetophenone scaffold is present in many compounds with antibacterial and antifungal properties.[2][11][12] The agar disc diffusion method is a widely used, qualitative preliminary test for screening antimicrobial activity.[13]

Principle of Disc Diffusion: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a target microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting microbial growth, a clear "zone of inhibition" will appear around the disc.[8]

Experimental Protocol: Agar Disc Diffusion Assay

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar for fungi. Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as Gram-negative) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.[8]

-

Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate each disc with a specific amount of the dissolved acetophenone derivative (e.g., 20 µ g/disc ). Aseptically place the discs onto the inoculated agar surface. Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[8]

-

Data Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity: Enzyme Inhibition Screening

Chronic inflammation is linked to numerous diseases, and a key mechanism involves the overproduction of prostaglandins by cyclooxygenase (COX) enzymes.[14] Screening for COX-1 and COX-2 inhibition is a direct way to identify potential anti-inflammatory agents.[14][15][16]

Principle of COX Inhibition Assay: This cell-free assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 or COX-2 enzymes. The enzyme catalyzes the reaction of arachidonic acid to prostaglandin G₂, which is then reduced, causing the oxidation of a chromogenic substrate that can be measured spectrophotometrically. A reduction in color development indicates enzyme inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer, heme, and the arachidonic acid substrate as per a commercial assay kit's instructions.[14]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.[14]

-

Compound Addition: Add the test acetophenone derivatives at a fixed concentration (e.g., 100 µM). Include wells for 100% enzyme activity (no inhibitor) and a positive control (e.g., Celecoxib for COX-2).

-

Initiate Reaction: Add arachidonic acid to all wells to start the reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.[14]

-

Color Development: Add the chromogenic substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound relative to the no-inhibitor control.

Antioxidant Activity: Radical Scavenging Screening

Phenolic compounds, including many acetophenones, are well-known for their antioxidant properties, which involve scavenging harmful free radicals.[1][17] The DPPH assay is a simple and rapid spectrophotometric method for assessing this activity.[18]

Principle of DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[18]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound.

-

Initiate Reaction: Add the DPPH solution to each well to start the reaction. Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Quercetin).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at approximately 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Section 3: Secondary Screening and Mechanistic Insights

Hits identified in the primary screen require further validation. Secondary screening involves generating dose-response curves to determine potency (e.g., IC₅₀ or MIC) and assessing selectivity. Following this, mechanistic studies aim to understand how the lead compounds exert their effects at a molecular level.

Potency and Selectivity Determination

Dose-Response Analysis: For hits from the primary screens, a full dose-response analysis is conducted. This involves testing the compounds across a range of concentrations (typically using serial dilutions) to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). For antimicrobial hits, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[11][13]

| Parameter | Definition | Assay Example | Significance |

| IC₅₀ | Concentration of an inhibitor required to reduce the activity of a biological process by 50%. | Multi-concentration MTT Assay | Measures the potency of a cytotoxic or enzyme-inhibiting compound. A lower IC₅₀ indicates higher potency. |

| MIC | Minimum Inhibitory Concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Broth Microdilution Assay | Quantifies the potency of an antimicrobial agent. Essential for comparing the efficacy of different compounds.[2] |

| Selectivity Index | Ratio of IC₅₀ for a non-target (e.g., normal cells, COX-1) to the IC₅₀ for the target (e.g., cancer cells, COX-2). | (IC₅₀ in normal cells) / (IC₅₀ in cancer cells) | Indicates the therapeutic window of a compound. A higher selectivity index is desirable. |

Elucidating Mechanism of Action: Signaling Pathways

Understanding which cellular pathways are affected by a lead compound is crucial for its development. For instance, a compound with anti-inflammatory activity may inhibit key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates the production of inflammatory mediators.[14][15]

Caption: The p38 MAPK signaling pathway, a potential target for anti-inflammatory acetophenones.

Techniques like Western blotting can be used to measure the phosphorylation (activation) status of key proteins in these pathways (e.g., p38, JNK, ERK) in cells treated with the acetophenone derivative. A reduction in phosphorylation would provide strong evidence for the compound's mechanism of action.

Section 4: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the comprehensive biological screening of novel acetophenone derivatives. By employing a tiered cascade—from broad primary screens for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant activities to more focused secondary assays for potency and mechanistic studies—researchers can efficiently identify and validate promising lead candidates. The causality-driven selection of assays, coupled with detailed, self-validating protocols, ensures the generation of reliable and actionable data. The ultimate goal is to leverage the chemical versatility of the acetophenone scaffold to uncover next-generation therapeutics to address unmet medical needs.

References

- Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. Benchchem.

- Mechanisms of action of food bioactive compounds based on network pharmacology. ResearchGate.

- MTT assay protocol. Abcam.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.

- MTT Assay Protocol for Cell Viability and Proliferation. MilliporeSigma.

- Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Longdom.org.

- BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan.

- Total Synthesis and in Vitro Anti-Tumor-Promoting Activities of Racemic Acetophenone Monomers from Acronychia trifoliolata. PMC.

- The Multifaceted Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide. Benchchem.

- Enzyme Activity Assays. Amsbio.

- MTT Assay for Cytotoxicity Assessment in Oryza sativa Root Tissue. Bio-protocol.

- Molecular Mechanism Studies of Enzyme Inhibition. Creative Enzymes.

- Natural bioactive compounds and their mechanisms of action in the management of obesity: a narrative review. PMC.

- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.

- In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.

- Protocol for Cell Viability Assays. BroadPharm.

- Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. Open Research Europe.

- Acetophenones with selective antimycobacterial activity. ResearchGate.

- Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. MDPI.

- Bioactive Peptides: Functional Roles, Mechanisms, and Applications in Food and Health. MDPI.

- The Biological Activity of Chlorinated Acetophenones: A Technical Guide. Benchchem.

- Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Longdom Publishing.

- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. MDPI.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.

- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Chapter - Anti-inflammatory Activity Methods. Bentham Science Publishers.

- Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.

- Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online.

- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.

- functional in vitro assays for drug discovery. YouTube.

- Natural-derived acetophenones: chemistry and pharmacological activities. PMC.

- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- Interactions between Medical Plant-Derived Bioactive Compounds. Encyclopedia.pub.

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers.

- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.

- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.

- The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi.. ResearchGate.

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 7. MTT Assay for Cytotoxicity Assessment in Oryza sativa Root Tissue [bio-protocol.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay | MDPI [mdpi.com]

- 18. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

The Strategic Utility of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone in Modern Medicinal Chemistry

A Technical Guide for Advanced Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Functionalized Scaffolds in Drug Discovery

The modern paradigm of drug discovery is characterized by an incessant demand for novel molecular architectures that can address increasingly complex biological targets.[1] Within this landscape, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology.[2] The strategic value of a synthetic building block is therefore measured by its ability to serve as a versatile platform for generating structurally diverse libraries of compounds. Halogenated aromatic ketones, such as 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone, represent a class of scaffolds that offer exceptional utility to the medicinal chemist. The inherent reactivity of the ketone and the distinct electronic and steric properties of the halogen substituents provide a rich chemical space for exploration.[3][4][5]

This guide provides an in-depth technical analysis of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone, a trisubstituted acetophenone poised for significant applications in medicinal chemistry. We will dissect its core physicochemical properties, delineate a plausible synthetic route, and provide detailed, field-proven protocols for its application in the cornerstone reactions of modern drug discovery: palladium-catalyzed cross-coupling. The narrative is designed for the practicing researcher, emphasizing not just the "how" but the "why" behind methodological choices, ensuring a foundation of scientific integrity and strategic insight.

Physicochemical & Structural Analysis

The strategic utility of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is rooted in its unique substitution pattern. The presence of three different halogens—fluorine, chlorine, and bromine—on the phenyl ring offers differential reactivity that can be exploited for sequential and site-selective modifications. The bromine atom is the most reactive site for typical palladium-catalyzed cross-coupling reactions, followed by the chlorine atom, allowing for a programmed approach to molecular diversification.[6]

| Property | 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone | 1-(3-Bromo-2-fluorophenyl)ethanone[7] | 1-(3-Bromo-5-chlorophenyl)ethanone[8] | 1-(3-Bromo-5-fluorophenyl)ethanone |

| CAS Number | 1426958-38-5 (Predicted) | 161957-61-5 | 154257-85-9 | 105515-20-6 |

| Molecular Formula | C₈H₅BrClFO | C₈H₆BrFO | C₈H₆BrClO | C₈H₆BrFO |

| Molecular Weight | 251.48 g/mol | 217.04 g/mol | 233.49 g/mol | 217.04 g/mol |

| Physical Form | Predicted: Solid or Liquid | Colorless to Pale-yellow Liquid | Not Specified | White to Light yellow powder/crystal |

| Storage | Predicted: Sealed in dry, room temp. | Sealed in dry, room temperature | Not Specified | Not Specified |

| Purity | >95% (Typical for commercial samples) | 98% | Not Specified | >97.0% |

Proposed Synthesis Pathway

Caption: Proposed synthesis of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone.

Core Applications in Medicinal Chemistry: Cross-Coupling Strategies

The true power of this building block lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for a sequential coupling strategy, vastly expanding the accessible chemical space from a single starting material.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of biaryl structures prevalent in kinase inhibitors.[10] The higher reactivity of the aryl bromide allows for selective coupling at the C3 position, leaving the C2-chloro and C5-fluoro substituents untouched for potential future modifications.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).[11]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).[12] The choice of ligand is critical and often requires screening for optimal results.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[5] Degassing the solvent by sparging with an inert gas for 30 minutes prior to use is crucial to prevent catalyst deactivation.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing N-Aryl Linkages

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, a common motif in pharmacologically active compounds.[13][14] Similar to the Suzuki coupling, this reaction can be directed to the C-Br position. The choice of a bulky phosphine ligand (e.g., XPhos) is often necessary, especially when dealing with less reactive aryl chlorides, should a sequential coupling be desired.

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Selective Buchwald-Hartwig Amination

-

Catalyst Preparation: In a 2-necked flask under an inert atmosphere, charge the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu or LHMDS).[1]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane. Stir the mixture at room temperature for several minutes to allow for pre-formation of the active catalyst.

-

Reactant Addition: Add the 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.).

-

Reaction: Heat the reaction mixture (typically 80-110 °C) until TLC or LC-MS analysis indicates complete consumption of the starting aryl halide.

-

Work-up: Cool the mixture to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: Accessing Alkynyl Scaffolds

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of a final pharmacophore.[4][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[16]

Caption: General workflow for Sonogashira cross-coupling.

Detailed Protocol: Selective Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).[17]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.[4] The solution should be thoroughly degassed.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with water or dilute ammonium chloride solution, dry the organic layer, and concentrate. Purify the crude product by flash chromatography.

Safety & Handling

Based on data for structurally similar compounds, 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (In-ferred): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its trisubstituted, multi-halogenated structure is a blueprint for diversity-oriented synthesis. The distinct reactivity of the bromine and chlorine atoms under palladium catalysis provides a clear and reliable pathway for sequential, site-selective functionalization. This allows for the rapid and efficient construction of complex, highly decorated molecular libraries, which are essential for navigating the challenging landscape of modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile building block in their quest for the next generation of therapeutic agents.

References

-

TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).

-

Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.

-

Lara-Velazquez, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Karayel, B. et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals.

-

1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5. Sigma-Aldrich.

-

Buchwald-Hartwig Coupling. Organic Synthesis.

-

1-(3-broMo-5-fluorophenyl)-2-chloroethanone | 1260892-53-2. ChemicalBook.

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. (2014).

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.

-

1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5. Apollo Scientific.

-

Help needed with unreproducible Suzuki coupling. Reddit. (2023).

-

1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351. PubChem.

-

Suzuki Coupling. Organic Chemistry Portal.

-